molecular formula C14H17NS B1378691 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile CAS No. 1461713-49-4

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile

Cat. No.: B1378691
CAS No.: 1461713-49-4
M. Wt: 231.36 g/mol
InChI Key: WOLKPGOJUKLJGS-UHFFFAOYSA-N
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Description

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.36 g/mol . It is characterized by the presence of a benzylsulfanyl group attached to a cyclopentyl ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile typically involves the reaction of cyclopentylacetonitrile with benzylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentylacetonitrile derivatives.

Scientific Research Applications

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, it can be used as a starting material for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is not well-documented. its reactivity can be attributed to the presence of the benzylsulfanyl and nitrile groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds derived from it.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetonitrile: Lacks the benzylsulfanyl group, making it less reactive in certain chemical transformations.

    Benzylsulfanylacetonitrile: Contains a benzylsulfanyl group but lacks the cyclopentyl ring, affecting its steric and electronic properties.

Uniqueness

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is unique due to the combination of the benzylsulfanyl group and the cyclopentyl ring, which imparts distinct reactivity and steric properties. This makes it a versatile intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(1-benzylsulfanylcyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c15-11-10-14(8-4-5-9-14)16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKPGOJUKLJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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